
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is a chemical compound with the molecular formula C8H20BrN2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide typically involves the reaction of dimethylamine with diethylamine in the presence of a suitable alkylating agent such as methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a labeling agent.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and membranes, affecting their function and structure. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminoethyl methacrylate: Another quaternary ammonium compound with similar properties.
Diethylaminoethyl methacrylate: Shares structural similarities and applications.
Uniqueness
(Diethylamino)(dimethylamino)-N,N-dimethylmethaniminium bromide is unique due to its specific combination of diethylamino and dimethylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
849605-02-3 |
|---|---|
Formule moléculaire |
C9H22BrN3 |
Poids moléculaire |
252.20 g/mol |
Nom IUPAC |
[diethylamino(dimethylamino)methylidene]-dimethylazanium;bromide |
InChI |
InChI=1S/C9H22N3.BrH/c1-7-12(8-2)9(10(3)4)11(5)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
AFYBCGSQSXQXAH-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=[N+](C)C)N(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)
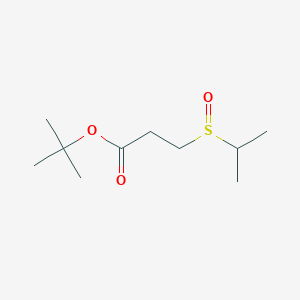
![3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14195051.png)
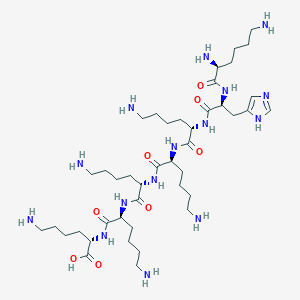
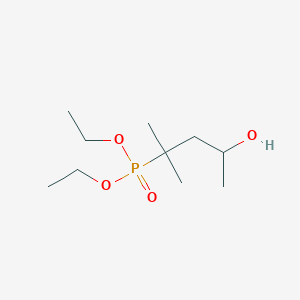
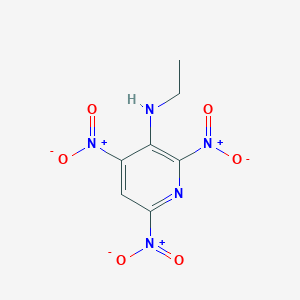
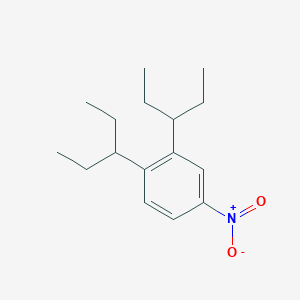
methanone](/img/structure/B14195094.png)
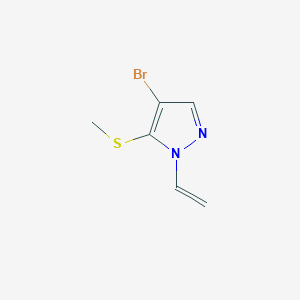
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)

![{4-[Hydroxy(4-methylphenyl)methyl]phenyl}(4-methylphenyl)methanone](/img/structure/B14195114.png)
